2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide
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Description
Scientific Research Applications
Synthesis and Activity Studies
- Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including variants like 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide, have been synthesized and evaluated for antiarrhythmic activity. Flecainide acetate, a derivative, was notably studied for clinical trials as an antiarrhythmic (Banitt et al., 1977).
Anti-Tubercular Applications
- Novel derivatives of benzamides were synthesized and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also demonstrated non-cytotoxic nature against the human cancer cell line HeLa, suggesting their safety and potential in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Radiohalogenation and Stability
- A study investigated the in vivo stability of a series of astatinated benzamides, including compounds structurally similar to 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide. This research was significant in assessing the stability of these compounds for potential medical applications, like imaging and therapy (Wilbur et al., 2004).
Pharmaceutical Applications
- Research on benzamides, including those similar to the specified compound, has led to the development of potent inhibitors for enzymes like stearoyl-CoA desaturase-1. These findings are crucial in the context of drug development for conditions like obesity, diabetes, and cancer (Uto et al., 2009).
Imaging and Diagnostics
- N-(dialkylaminoalkyl)benzamides, structurally related to the specified compound, have been utilized in imaging melanoma metastases. Studies have demonstrated that specific structural variations in these compounds can significantly enhance melanoma uptake and tissue selectivity, important for diagnostic imaging (Eisenhut et al., 2000).
Molecular Docking Studies
- Molecular docking studies involving benzamides have been conducted to understand their interaction with essential enzymes in bacteria. These studies are essential for designing new drugs against bacterial infections and for understanding the mechanism of action of these compounds (Brennan et al., 2003).
properties
IUPAC Name |
2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXZBCLCQITDF-DOVYFNGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)N(CC)CC)[2H])C([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701010011 |
Source
|
Record name | DEET-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DEET-d7 | |
CAS RN |
1219799-37-7 |
Source
|
Record name | DEET-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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